molecular formula C14H16ClN3 B12109915 Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- CAS No. 1146293-28-8

Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-

Cat. No.: B12109915
CAS No.: 1146293-28-8
M. Wt: 261.75 g/mol
InChI Key: YQVIFBFVEIVFLP-UHFFFAOYSA-N
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Description

Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a benzene ring fused to a pyridine ring. The addition of a chlorine atom at the 8th position, a methyl group at the 2nd position, and a piperazine ring at the 4th position makes this compound unique. It has significant applications in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- can be achieved through various methods. One common method involves the reaction of 8-chloroquinoline with 2-methyl-4-(1-piperazinyl)aniline under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and reusable catalysts, is also being explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- involves its interaction with various molecular targets. In medicinal applications, it is known to inhibit enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cells such as cancer cells. The compound can also interfere with the function of microbial enzymes, making it effective against certain bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the chlorine, methyl, and piperazine substitutions.

    8-Chloroquinoline: Similar but lacks the methyl and piperazine groups.

    2-Methylquinoline: Lacks the chlorine and piperazine groups.

    4-(1-Piperazinyl)quinoline: Lacks the chlorine and methyl groups.

Uniqueness

Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- is unique due to the combination of its substituents, which confer specific biological activities not seen in the parent compound or its simpler derivatives. The presence of the piperazine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1146293-28-8

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

8-chloro-2-methyl-4-piperazin-1-ylquinoline

InChI

InChI=1S/C14H16ClN3/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10/h2-4,9,16H,5-8H2,1H3

InChI Key

YQVIFBFVEIVFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)N3CCNCC3

Origin of Product

United States

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